N-(2-chlorobenzyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Description
N-(2-chlorobenzyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C23H24ClN3O4S and its molecular weight is 473.97. The purity is usually 95%.
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Scientific Research Applications
Antiallergic Agents
A study explored the antiallergic potential of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, showcasing the synthesis and evaluation of compounds for their antiallergic efficacy. Although not the same compound, this research indicates interest in indol-3-yl derivatives for their biological activities, particularly in developing novel antiallergic compounds (Menciu et al., 1999).
Antifolate Agents
Another study focused on the design and synthesis of classical and nonclassical antifolates, including compounds with pyrrolo[2,3-d]pyrimidine as a key scaffold. These compounds were evaluated for their potential as dihydrofolate reductase (DHFR) inhibitors and as antitumor agents, indicating the relevance of such molecular frameworks in cancer research (Gangjee et al., 2007).
Opioid Agonists
Research into the synthesis and biological evaluation of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists demonstrates the interest in acetamide derivatives for developing potent analgesics. This highlights the exploration of compounds with similar structures for their potential in pain management (Barlow et al., 1991).
Heterocyclic Chemistry
A study on the intramolecular cyclization of acetamides leading to the formation of pyridin-2(1H)-ones showcases the synthetic utility of acetamide derivatives in constructing complex heterocyclic systems, which are of significant interest in medicinal chemistry (Savchenko et al., 2020).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4S/c24-19-9-3-1-7-17(19)13-25-22(28)16-32(30,31)21-14-27(20-10-4-2-8-18(20)21)15-23(29)26-11-5-6-12-26/h1-4,7-10,14H,5-6,11-13,15-16H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJKOEFCASFMJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NCC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.